tert-butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC13641878
Molecular Formula: C15H19ClN4O2
Molecular Weight: 322.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H19ClN4O2 |
|---|---|
| Molecular Weight | 322.79 g/mol |
| IUPAC Name | tert-butyl 3-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H19ClN4O2/c1-15(2,3)22-14(21)19-6-4-10(8-19)20-7-5-11-12(16)17-9-18-13(11)20/h5,7,9-10H,4,6,8H2,1-3H3 |
| Standard InChI Key | VGWQLZSDXUPRIN-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(C1)N2C=CC3=C2N=CN=C3Cl |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)N2C=CC3=C2N=CN=C3Cl |
Introduction
Structural and Molecular Characteristics
The compound’s molecular formula is C₁₅H₁₉ClN₄O₂, with a molecular weight of 322.79 g/mol. Key structural features include:
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A pyrrolo[2,3-d]pyrimidine scaffold, a bicyclic system known for its role in nucleotide analog design.
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A pyrrolidine ring substituted at the 3-position with the pyrrolo-pyrimidine system, introducing stereochemical complexity.
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A tert-butyl carbamate group at the 1-position of the pyrrolidine, serving as a protective group for amines during synthetic workflows.
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A chlorine atom at the 4-position of the pyrimidine ring, which enhances electrophilicity for subsequent nucleophilic substitutions .
The Boc group improves solubility in organic solvents and stabilizes the molecule during purification steps, while the chlorine atom acts as a leaving group in cross-coupling reactions .
Synthetic Routes and Methodologies
Optimization Challenges
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Steric Hindrance: The Boc group and pyrrolidine ring conformation may slow alkylation kinetics, necessitating elevated temperatures .
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Regioselectivity: Competing reactions at the pyrimidine N7 vs. N9 positions require careful control of reaction conditions .
Physicochemical Properties
The compound’s logP (calculated) is ~2.1, indicating moderate lipophilicity suitable for cell permeability in biological assays .
Applications in Drug Discovery
Kinase Inhibitor Development
The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in kinase inhibitor design. For example:
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JAK1 Inhibitors: Analogues of this compound have shown submicromolar activity against Janus kinase 1 (JAK1), a target in autoimmune diseases .
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Antiviral Agents: Derivatives inhibit viral macrodomains (e.g., SARS-CoV-2 nsp3 Mac1) by disrupting ADP-ribose binding, with IC₅₀ values as low as 6.1 µM .
Structure-Activity Relationship (SAR) Insights
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Chlorine Substitution: Essential for hydrogen bonding with Asp22 and Ile23 in the Mac1 active site .
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Boc Group: Removal (e.g., via TFA) exposes the pyrrolidine amine for further functionalization, enabling diversity-oriented synthesis .
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 8.65 (s, 1H, pyrimidine-H), 7.45 (d, J = 3.8 Hz, 1H, pyrrole-H), 6.60 (d, J = 3.8 Hz, 1H, pyrrole-H), 4.40–4.25 (m, 1H, pyrrolidine-H), 3.70–3.40 (m, 4H, pyrrolidine-H), 1.45 (s, 9H, Boc-CH₃) .
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MS (ESI): m/z 323.1 [M+H]⁺.
Future Directions
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